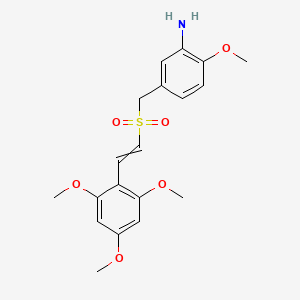![molecular formula C15H21N3OS B12449972 N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)
N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a methylphenyl group, and a hydrazinecarbothioamide moiety. These structural features contribute to its distinctive chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of cyclohexylamine with 2-methylbenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to bind to serum albumins through hydrogen bonding and van der Waals forces, leading to the inhibition of fungal growth . Additionally, it can modulate endoplasmic reticulum stress pathways by decreasing the expression of stress markers such as CHOP and phosphorylated eIF2α .
類似化合物との比較
Similar Compounds
N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide: This compound has a similar structure but includes a sulfonyl group instead of a carbonyl group.
N-substituted-2-arylcarbonylhydrazinecarbothioamides: These compounds share the hydrazinecarbothioamide moiety but differ in the substituents on the aryl group.
Uniqueness
N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of a cyclohexyl ring, a methylphenyl group, and a hydrazinecarbothioamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C15H21N3OS |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
1-cyclohexyl-3-[(2-methylbenzoyl)amino]thiourea |
InChI |
InChI=1S/C15H21N3OS/c1-11-7-5-6-10-13(11)14(19)17-18-15(20)16-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,19)(H2,16,18,20) |
InChIキー |
AVMOINTXRFLDRU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine](/img/structure/B12449894.png)

![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B12449921.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12449932.png)
![4-[4-(Azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12449941.png)
![2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid](/img/structure/B12449948.png)
![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine](/img/structure/B12449958.png)
![4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B12449964.png)
![Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B12449966.png)

